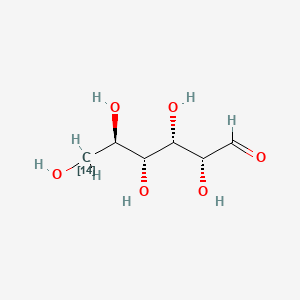

D-Glucose-6-14C

Descripción

Propiedades

Número CAS |

3573-62-4 |

|---|---|

Fórmula molecular |

C6H12O6 |

Peso molecular |

182.15 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(614C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+2 |

Clave InChI |

GZCGUPFRVQAUEE-IDOOZMGCSA-N |

SMILES isomérico |

[14CH2]([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La preparación de D-Glucosa-6-14C implica la incorporación de carbono-14 en la molécula de glucosa. Esto se logra típicamente mediante la reacción de glucosa con dióxido de carbono-14 (14CO2). El proceso se puede llevar a cabo mediante síntesis química o métodos enzimáticos. La síntesis química implica la reacción de glucosa con 14CO2 en condiciones controladas para garantizar el etiquetado específico del sexto átomo de carbono .

Métodos de producción industrial: La producción industrial de D-Glucosa-6-14C sigue principios similares pero a mayor escala. El proceso implica el uso de equipos especializados para manejar materiales radiactivos de forma segura. La producción debe cumplir con protocolos de seguridad estrictos para evitar la contaminación y garantizar la pureza del producto final .

Análisis De Reacciones Químicas

2.1. Pentose Phosphate Pathway

When [1-14C]ribose 5-phosphate is converted to glucose 6-phosphate, the distribution of 14C shifts over time. Early time points (1–30 min) show high 14C in C-2 and C-6 , with no label in C-1/C-3. By 3–17 h, 14C appears in C-1/C-3, while C-2/C-6 diminishes . This indicates:

-

Non-oxidative pathway activity : Rearrangement of the carbon skeleton during interconversion of pentoses and hexoses.

-

Equilibration effects : Loss of label in C-2/C-6 suggests participation of metabolic intermediates like ribulose 5-phosphate.

2.2. Glycolysis and Oxidation

In cerebral glucose utilization studies, [6-14C]glucose primarily labels metabolites like lactate and enters the TCA cycle. The tracer reflects glucose oxidation rather than total utilization . Key observations:

-

14C-Lactate formation : A major metabolite in activated brain tissue, indicating rapid glycolytic flux .

-

Low lipid incorporation : Lipid labeling from [6-14C]glucose is ~30× lower than acidic metabolites, suggesting limited glycerol-3-phosphate formation .

3.1. Metabolic Studies

-

Brain glucose oxidation : Used to map regional cerebral glucose utilization during functional activation .

-

Lipid synthesis : Traces incorporation into pancreatic islet lipids, revealing pathway-specific carbon retention .

3.2. Analytical and Radiosynthetic Uses

-

Photosynthesis research : Uniform labeling of glucose, fructose, and sucrose .

-

Pharmaceutical studies : Environmental risk assessments (e.g., odanacatib, etoricoxib) .

Key Challenges and Considerations

-

Radiolysis : High molar activity (e.g., >1.9 GBq mmol⁻¹) may cause decomposition, requiring careful handling .

-

Tracer specificity : [6-14C]glucose labels oxidative pathways but underestimates total glucose utilization compared to [14C]deoxyglucose .

-

Metabolic compartmentalization : Label distribution varies between cytosolic and mitochondrial pools .

Aplicaciones Científicas De Investigación

Metabolic Studies

D-Glucose-6-14C is primarily used to study glucose metabolism in different organisms. Its radioactive label allows for the tracking of glucose incorporation into metabolic pathways.

Case Study: Cerebral Glucose Utilization

A significant application of this compound is in determining local cerebral glucose utilization. This method has been applied in mouse models to quantify glucose uptake in the brain, providing insights into neurological functions and disorders .

| Study | Findings |

|---|---|

| Local Cerebral Glucose Utilization | Quantitative assessment using this compound revealed metabolic differences in normal vs. tumor tissues . |

Cancer Research

This compound plays a crucial role in cancer research, particularly in understanding tumor metabolism. The Warburg effect, where cancer cells preferentially utilize glucose for energy even in the presence of oxygen, can be studied using this compound.

Case Study: Tumor Metabolism

Research utilizing this compound has demonstrated increased glucose uptake in various cancer cell lines, aiding in the development of therapeutic strategies targeting tumor metabolism .

| Cancer Type | Metabolic Activity |

|---|---|

| Brain Tumors | Elevated glucose metabolism observed with this compound tracing . |

| Breast Cancer | High glucose uptake correlated with tumor growth rates . |

Pharmacokinetics

The compound is also employed in pharmacokinetic studies to assess how drugs affect glucose metabolism. By tracing the incorporation of this compound into metabolic pathways, researchers can evaluate the impact of various compounds on glucose utilization.

Example: Insulin Sensitivity Testing

Studies have shown that insulin administration increases the uptake of this compound in adipose and muscle tissues, demonstrating its utility in evaluating insulin sensitivity and resistance mechanisms .

Nutritional Studies

In nutritional research, this compound is used to assess carbohydrate metabolism and its effects on health outcomes. This application is particularly relevant for studying dietary impacts on metabolic diseases such as diabetes.

Case Study: Dietary Impact on Glucose Metabolism

Research involving dairy goats has shown that infusion of D-[6-14C]glucose can help trace the incorporation of glucose into milk proteins, providing insights into nutritional efficiency and metabolic health .

| Animal Model | Nutritional Findings |

|---|---|

| Dairy Goats | Traced incorporation of glucose into milk proteins following ruminal infusion . |

Development of Therapeutic Agents

This compound is instrumental in developing new therapeutic agents by allowing researchers to monitor how these agents affect glucose metabolism within cells.

Example: Anti-Diabetic Drug Development

The use of D-[6-14C]glucose has facilitated high-throughput screening for compounds that enhance glucose uptake in insulin-sensitive cells, aiding in the discovery of potential anti-diabetic drugs .

Mecanismo De Acción

D-Glucosa-6-14C ejerce sus efectos al participar en las mismas vías metabólicas que la glucosa no etiquetada. El carbono-14 radiactivo permite la detección y medición del metabolismo de la glucosa. El objetivo molecular principal es la glucosa-6-fosfato, que se forma mediante la fosforilación de la glucosa por la hexocinasa. Este compuesto luego entra en varias vías metabólicas, incluida la glucólisis y la vía de las pentosas fosfato .

Compuestos similares:

D-Glucosa-1-14C: Marcada radiactivamente en el primer átomo de carbono.

D-Glucosa-2-14C: Marcada radiactivamente en el segundo átomo de carbono.

D-Glucosa-3-14C: Marcada radiactivamente en el tercer átomo de carbono.

Singularidad: D-Glucosa-6-14C es única en su etiquetado específico en el sexto átomo de carbono, lo que permite estudios específicos de las vías metabólicas que involucran esta posición. Esta especificidad puede proporcionar información sobre el papel del sexto carbono en el metabolismo de la glucosa, que puede diferir de otras posiciones etiquetadas .

Comparación Con Compuestos Similares

Positional Isomers of 14C-Labeled D-Glucose

D-Glucose-6-14C exhibits distinct metabolic behavior compared to other 14C-labeled positional isomers (Table 1):

Key Insights :

- In Lemna minor, this compound is less effective than C-1/C-2 labeled counterparts due to isotopic scrambling in glycolysis, which transfers ~20–30% of activity to C-1 .

- In Streptomyces, C-6 labeling supports streptose biosynthesis via carbon rearrangement at glucose C-3/C-4 .

13C-Labeled D-Glucose Analogs

13C-labeled glucoses (e.g., D-Glucose-1-13C, D-Glucose-13C6) are used for NMR-based metabolic flux analysis, contrasting with 14C’s autoradiography applications (Table 2):

Table 2: Comparison of 14C vs. 13C-Labeled D-Glucose

Key Insights :

- 13C labels are preferred for human studies and real-time NMR, while 14C is suited for long-term tracer experiments in plants and microbes.

Phosphorylated Derivatives: D-Glucose-6-Phosphate-14C

D-Glucose-6-phosphate-14C (CAS: 112898-35-8) is a critical metabolite in glycolysis and the pentose phosphate pathway. Unlike this compound, its phosphorylated form is membrane-impermeable, making it ideal for studying intracellular processes like:

Structural Analogs: D-Fructose-1-13C and D-Apiose

Actividad Biológica

D-Glucose-6-14C, a radiolabeled form of glucose, is widely utilized in biological research to study glucose metabolism, energy production, and various metabolic pathways in living organisms. This article provides a comprehensive overview of its biological activity, including synthesis methods, metabolic pathways, and case studies demonstrating its application in research.

Synthesis of this compound

The synthesis of this compound has improved over the years, with recent methods achieving higher radiochemical yields. For instance, a study reported a radiochemical yield of 45% when synthesized from sodium cyanide-14C, significantly higher than previous yields of approximately 15% . The preparation process involves several steps, including the conversion of precursor compounds and careful handling to maintain radioactivity.

Metabolic Pathways

This compound is primarily used to trace metabolic pathways involving glucose. Upon administration, it enters glycolysis and the citric acid cycle (TCA cycle), where it is metabolized to produce energy. The following table summarizes key metabolic processes and findings related to this compound:

1. Energy Metabolism Studies

This compound is crucial for studying energy metabolism in various tissues. For example, research has shown that astrocytes metabolize glucose differently from synaptic terminals, with varying rates of CO2 production from labeled substrates . This highlights the importance of glucose in neuronal energy supply and neurotransmitter cycling.

2. Insulin Secretion Mechanisms

Studies have demonstrated that the presence of D-glucose influences insulin secretion from pancreatic islets. The metabolic activity induced by D-glucose leads to increased ATP production, which is vital for insulin release mechanisms . This relationship underscores the role of glucose as a signaling molecule in endocrine functions.

3. Neurobiology Research

In neurobiology, this compound has been employed to investigate glucose metabolism during sensory stimulation. A study indicated that reduced levels of AQP4 (aquaporin 4) in astrocytes could enhance the retention of 14C-labeled metabolites during sensory activities, suggesting a link between astrocytic function and neuronal energy demands .

Case Studies

Several case studies have utilized this compound to explore its biological implications:

- Neuroenergetics : A study examined the regional distribution of glucose metabolism in the brain using D-[6-14C]glucose during sensory tasks. Findings indicated differential retention patterns based on astrocytic activity and neuronal demand .

- Diabetes Research : In diabetic models, researchers have traced the metabolic fates of glucose using this compound to understand altered insulin signaling pathways and energy utilization in diabetic tissues .

- Lipid Metabolism : Another investigation focused on lipid labeling using D-[6-14C]glucose, revealing insights into how glucose-derived fatty acids are utilized within cellular membranes .

Q & A

Q. What is the primary role of D-Glucose-6-¹⁴C in metabolic flux analysis?

D-Glucose-6-¹⁴C is a radiocarbon-labeled tracer used to quantify glucose utilization in biological systems. Its ¹⁴C label at the C6 position allows precise tracking of glucose-6-phosphate metabolism, a critical node in glycolysis and the pentose phosphate pathway. Methodologically, researchers inject the tracer intravenously, monitor plasma concentrations over 30–45 minutes, and use autoradiography to measure tissue-specific incorporation rates . Kinetic models account for hexokinase activity and equilibration between plasma and tissue pools, enabling calculation of local glucose consumption rates .

Q. How should D-Glucose-6-¹⁴C be stored to maintain isotopic stability?

Store the compound in a sealed, desiccated container at –20°C to prevent radiolytic degradation and moisture absorption, which can alter isotopic purity. Avoid exposure to oxidizing agents, strong acids/bases, or UV light, as these may induce exothermic reactions or decomposition . Pre-experiment verification via liquid scintillation counting is recommended to confirm specific activity.

Q. What safety protocols are essential when handling D-Glucose-6-¹⁴C?

- Personal Protection: Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for handling powdered forms to avoid inhalation .

- Spill Management: Cover spills with absorbent material (e.g., vermiculite), collect into sealed containers, and dispose via approved radioactive waste protocols. Prevent environmental contamination by avoiding drainage into sewers .

- Emergency Measures: For accidental ingestion, rinse mouth with water and seek medical evaluation. For skin contact, wash thoroughly with soap and water .

Advanced Research Questions

Q. How can kinetic modeling address discrepancies in tracer data from D-Glucose-6-¹⁴C experiments?

Discrepancies often arise from mismatched assumptions in precursor pool equilibration or hexokinase kinetics. To resolve this:

- Refine Sampling Times: Extend plasma monitoring beyond 45 minutes if delayed equilibration is suspected (e.g., in tissues with low perfusion) .

- Adjust Kinetic Constants: Use compartmental models to differentiate between free and phosphorylated tracer pools, incorporating tissue-specific and values for hexokinase .

- Validate with Autoradiography: Cross-validate calculated glucose consumption rates with quantitative autoradiographic data to confirm spatial accuracy .

Q. What methodological controls are critical for plant studies using D-Glucose-6-¹⁴C?

In plant metabolism, endogenous myoinositol can interfere with tracer incorporation into cell wall polysaccharides. To mitigate this:

- Pre-Treatment: Deplete myoinositol reserves via hydroponic growth in myoinositol-free media prior to tracer administration .

- Pulse-Chase Design: Administer D-Glucose-6-¹⁴C as a short pulse (10–20 minutes) followed by a cold glucose chase to isolate early phosphorylation events .

- Fractionation Analysis: Separate cytoplasmic and cell wall fractions via differential centrifugation, then quantify ¹⁴C incorporation using scintillation counting .

Q. How do long-term storage conditions impact D-Glucose-6-¹⁴C stability in longitudinal studies?

Prolonged storage can lead to:

- Radiolytic Degradation: Minimize by aliquotting the tracer into small, single-use vials and storing at –80°C with desiccants .

- Chemical Purity Loss: Monitor via HPLC with refractive index detection; degradation products (e.g., gluconic acid) indicate hydrolysis, requiring repurification .

- Activity Calibration: Re-measure specific activity before each experiment using a calibrated scintillation counter to account for decay (¹⁴C half-life: 5,730 years) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.